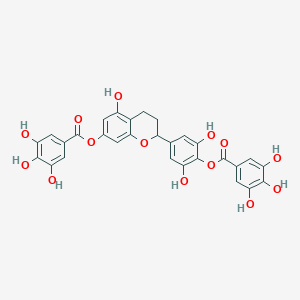

7,4'-di-O-galloyltricetiflavan

Description

7,4'-di-O-galloyltricetiflavan is a dimeric flavonoid belonging to the phenylpropanoid and polyketide class, specifically categorized as a dimeric flavan. Its IUPAC name is [2-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxyphenyl]-5-hydroxy-3,4-dihydro-2H-chromen-7-yl] 3,4,5-trihydroxybenzoate, with a molecular formula of C29H22O14 and a molecular weight of 594.50 g/mol . Key physicochemical properties include:

- Topological Polar Surface Area (TPSA): 244.00 Ų

- LogP values: XLogP = 3.40, Atom-based LogP = 3.54

- Hydrogen bond donors/acceptors: 9 donors, 14 acceptors

- Rotatable bonds: 5

It is found in plants such as Archidendron clypearia and Dracaena cochinchinensis .

Properties

Molecular Formula |

C29H22O14 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

[2-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxyphenyl]-5-hydroxy-3,4-dihydro-2H-chromen-7-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C29H22O14/c30-16-9-14(41-28(39)12-5-17(31)25(37)18(32)6-12)10-24-15(16)1-2-23(42-24)11-3-21(35)27(22(36)4-11)43-29(40)13-7-19(33)26(38)20(34)8-13/h3-10,23,30-38H,1-2H2 |

InChI Key |

LRBYDVJXPROTLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2OC1C3=CC(=C(C(=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Flavanol/Flavan Class

7-O-Galloyltricetiflavan

- Molecular formula: C22H18O10

- Molecular weight: 442.40 g/mol

- Key differences: Lacks a galloyl group at the 4'-position compared to 7,4'-di-O-galloyltricetiflavan.

- Bioactivity: Exhibits moderate CYP2C9/CYP2D6 inhibition but lower affinity for CYP3A4 compared to 7,4'-di-O-galloyltricetiflavan. It also shows reduced mitochondrial and nephrotoxicity risks .

7,4'-Dihydroxyflavan

Comparison with Flavonols and Flavones

Gallocatechin 3-O-gallate

- Class: Flavan-3-ol (flavanol).

- Bioactivity: Highly accumulated under cold stress (log2FC = 10.12) and exhibits antioxidant properties. Unlike 7,4'-di-O-galloyltricetiflavan, it lacks dimeric structure and shows stronger metabolic accumulation under abiotic stress .

Luteolin-7-O-glucuronide

- Class: Flavone.

- Bioactivity: Accumulates significantly under cold stress (log2FC = 2.7) but has lower logP (more polar) and distinct transporter interactions compared to galloylated flavans .

Apigenin Derivatives (e.g., 4’,5,7-trimethoxyflavone)

- Structural features: Methoxy substitutions at positions 4', 5, and 5.

- Key differences: Methoxy groups reduce hydrogen-bonding capacity (lower TPSA) compared to hydroxyl/galloyl groups in 7,4'-di-O-galloyltricetiflavan. This results in higher lipid solubility (LogP = 3.2) but reduced interaction with polar enzymes like CYP450s .

Bioactivity and Toxicity Profiles: Comparative Analysis

Key Research Findings

Enzyme Inhibition: The dual galloyl groups in 7,4'-di-O-galloyltricetiflavan enhance its binding to CYP450 isoforms and drug transporters compared to mono-galloylated or non-galloylated analogues .

Toxicity: The compound’s mitochondrial toxicity is linked to its galloyl groups, which disrupt electron transport chain components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.